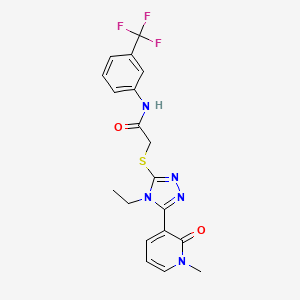

2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1105227-87-9

Cat. No.: VC4162067

Molecular Formula: C19H18F3N5O2S

Molecular Weight: 437.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105227-87-9 |

|---|---|

| Molecular Formula | C19H18F3N5O2S |

| Molecular Weight | 437.44 |

| IUPAC Name | 2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C19H18F3N5O2S/c1-3-27-16(14-8-5-9-26(2)17(14)29)24-25-18(27)30-11-15(28)23-13-7-4-6-12(10-13)19(20,21)22/h4-10H,3,11H2,1-2H3,(H,23,28) |

| Standard InChI Key | VLLCGYLWJNGIQV-UHFFFAOYSA-N |

| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CN(C3=O)C |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula is C₁₉H₁₈F₃N₅O₂S, with a molecular weight of 437.4 g/mol . Its structure integrates three key moieties:

-

A 4-ethyl-4H-1,2,4-triazole ring substituted at position 5 with a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl group.

-

A thioether (-S-) bridge connecting the triazole to an acetamide backbone.

-

An N-(3-(trifluoromethyl)phenyl) substituent on the acetamide nitrogen .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F₃N₅O₂S |

| Molecular Weight | 437.4 g/mol |

| CAS Registry Number | 1105207-69-9 |

| XLogP3 (Predicted) | 3.2 |

The trifluoromethyl group enhances lipophilicity, while the triazole and pyridinone rings contribute to hydrogen-bonding potential .

Synthesis and Characterization

Table 2: Representative Reaction Steps

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Triazole formation | Thiosemicarbazide, α-bromoketone |

| 2 | Pyridinone substitution | 1-Methyl-3-bromopyridin-2-one |

| 3 | Acetamide coupling | Chloroacetyl chloride, 3-(trifluoromethyl)aniline |

Spectroscopic Characterization

Key spectral data inferred from structurally related compounds include:

-

¹H NMR: Signals at δ 2.4–2.6 ppm (triazole-CH₂), δ 3.8 ppm (N-methyl), and δ 7.4–8.1 ppm (aromatic protons) .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but its logP value (~3.2) suggests moderate lipophilicity, favoring membrane permeability . The trifluoromethyl group likely confers metabolic stability against oxidative degradation .

Biological Activity

Although direct pharmacological data are unavailable, structural analogs exhibit:

-

Kinase Inhibition: Triazole-acetamides often target ATP-binding sites in kinases .

-

Antimicrobial Effects: Thioether-linked heterocycles show activity against Gram-positive bacteria .

Table 3: Predicted ADMET Properties

| Parameter | Prediction |

|---|---|

| BBB Permeability | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Toxicity | Negative |

Applications and Future Directions

Research Gaps

-

Synthetic Optimization: Improved yields for the triazole-thioacetamide coupling step.

-

In Vivo Studies: Pharmacokinetic and toxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume